molecular formula C5H11NO B8184387 cis-2-Methoxy-cyclobutylamine

cis-2-Methoxy-cyclobutylamine

Cat. No.: B8184387
M. Wt: 101.15 g/mol
InChI Key: WUELCKYQWFSJNE-UHNVWZDZSA-N
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Description

cis-2-Methoxy-cyclobutylamine: is an organic compound with the molecular formula C5H11NO It is a cyclobutylamine derivative where a methoxy group is attached to the second carbon of the cyclobutane ring in the cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methoxy-cyclobutylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutanone derivative with methoxyamine, followed by reduction to yield the desired amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-Methoxy-cyclobutylamine can undergo oxidation reactions to form corresponding oximes or nitriles. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cyclobutylamines with different substituents. Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives. Common reagents include halides and strong bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, strong bases.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Cyclobutylamines with different substituents.

    Substitution: Various cyclobutylamine derivatives.

Scientific Research Applications

cis-2-Methoxy-cyclobutylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclobutane derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of cis-2-Methoxy-cyclobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the cyclobutylamine moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclobutylamine: A simpler analogue without the methoxy group.

    trans-2-Methoxy-cyclobutylamine: The trans isomer of the compound.

    Cyclobutanone: A precursor in the synthesis of cis-2-Methoxy-cyclobutylamine.

Uniqueness: this compound is unique due to the presence of the methoxy group in the cis configuration, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other cyclobutylamine derivatives and can lead to different interactions with molecular targets.

Properties

IUPAC Name

(1R,2S)-2-methoxycyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-5-3-2-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUELCKYQWFSJNE-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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